
2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone
Overview
Description
2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a 2,4-dimethyl substitution on the imidazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone typically involves the bromination of 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form imidazole N-oxides.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, particularly in the development of drugs targeting various diseases.
Case Study: Antimicrobial Activity
Research has indicated that imidazole derivatives, including 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, exhibit antimicrobial properties. A study evaluated its efficacy against several bacterial strains, showing promising results against Gram-positive bacteria due to its ability to inhibit cell wall synthesis .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules. Its bromine atom can be substituted in nucleophilic substitution reactions to form various derivatives.
Data Table: Synthesis Pathways
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Nucleophilic Substitution | 2-Amino-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone | 85 | |
Coupling Reaction | 2-Bromo-N-(2,4-dimethylimidazol-5-yl)acetamide | 90 |
Agricultural Chemistry
There is emerging research on the use of imidazole derivatives as agrochemicals. The compound's structure allows it to function as a fungicide or pesticide.
Case Study: Fungicidal Properties
In a study focusing on agricultural applications, this compound demonstrated significant antifungal activity against common crop pathogens. The compound's effectiveness was attributed to its ability to disrupt fungal cell membranes .
Biological Research
The compound has been investigated for its role in biological assays, particularly in studying enzyme inhibition.
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone largely depends on its interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Bromo-1H-imidazole
- 2-Chloro-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone
- 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone
Comparison: Compared to its analogs, 2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone exhibits unique reactivity due to the presence of the bromine atom, which can participate in halogen bonding and substitution reactions
Biological Activity
2-Bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, a compound belonging to the imidazole derivatives class, has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields including medicinal chemistry and pharmacology.
Molecular Formula: C₇H₉BrN₂O
Molar Mass: 217.06 g/mol
CAS Number: 82982-56-7
The compound features a bromine atom and a 2,4-dimethyl substitution on the imidazole ring, contributing to its unique reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves the bromination of 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for halogen bonding, which can enhance binding affinity to specific enzymes or receptors. Additionally, the imidazole ring can coordinate with metal ions, influencing various biochemical pathways .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. The compound's structural features may contribute to its effectiveness against microbial pathogens .
Anticancer Potential
Recent studies have explored the anticancer potential of imidazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation. For example, certain imidazole derivatives have shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Data Table: Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated various imidazole derivatives for their antimicrobial efficacy against fungal and bacterial strains. The results indicated that structural modifications could enhance activity compared to standard antibiotics .
- Cancer Research : Investigations into the anticancer properties revealed that certain derivatives of imidazole could effectively inhibit tumor growth in vitro, suggesting a pathway for developing new therapeutic agents targeting specific cancers .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the α-position of the ketone undergoes nucleophilic substitution (SN2) under various conditions. This reactivity enables the formation of derivatives with amines, thiols, and other nucleophiles.
Key Reactions and Conditions:
Mechanistic Insights:
-
Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity.
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Elevated temperatures accelerate substitution rates in sterically hindered environments.
Reduction Reactions
The ketone group is reducible to secondary alcohols using hydride-based reagents.
Experimental Data:
Reducing Agent | Solvent | Temperature | Product | Yield (%) | Source |
---|---|---|---|---|---|
NaBH₄ | Methanol | 0°C–RT | 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanol | 65 | |
LiAlH₄ | THF | Reflux | 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanol | 88 |
Notes:
-
LiAlH₄ provides higher yields but requires anhydrous conditions.
-
NaBH₄ is preferred for milder reductions.
Coupling Reactions
The compound participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, when paired with palladium catalysts.
Example Reaction:
Substrate | Catalyst | Product | Yield (%) | Source |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 1-(2,4-dimethyl-1H-imidazol-5-yl)-2-phenylethanone | 76 |
Conditions:
-
Solvent: Toluene/ethanol (10:1)
-
Temperature: Reflux (110°C)
Oxidation Reactions
While the ketone group resists further oxidation, the imidazole ring can form N-oxides under strong oxidizing conditions.
Reported Oxidation Pathway:
Oxidizing Agent | Solvent | Product | Yield (%) | Source |
---|---|---|---|---|
mCPBA | DCM | 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone N-oxide | 70 |
Challenges:
-
Over-oxidation may degrade the imidazole ring.
-
Optimal yields require stoichiometric control.
Stability and Handling
-
Storage: Stable under inert gas (N₂/Ar) at −20°C.
-
Decomposition: Prolonged exposure to moisture or light may hydrolyze th
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-7(6(11)3-8)10-5(2)9-4/h3H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWIMGXDWBBGAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537485 | |
Record name | 2-Bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82982-56-7 | |
Record name | 2-Bromo-1-(2,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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